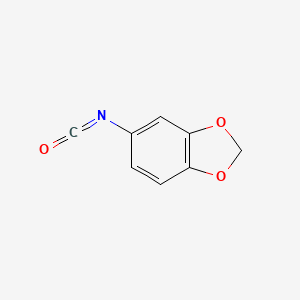

5-Isocyanato-1,3-benzodioxole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-isocyanato-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-9-6-1-2-7-8(3-6)12-5-11-7/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTXYMVUACJZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10411209 | |

| Record name | 5-isocyanato-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69922-28-7 | |

| Record name | 3,4-(Methylenedioxy)phenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69922-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-isocyanato-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10411209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodioxol-5-yl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Isocyanato-1,3-benzodioxole: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Building Block

5-Isocyanato-1,3-benzodioxole, also known as 3,4-(methylenedioxy)phenyl isocyanate, is a heterocyclic aromatic isocyanate that has garnered significant interest as a versatile building block in organic synthesis. Its unique structure, combining the rigid benzodioxole scaffold with the highly reactive isocyanate functional group, makes it a valuable precursor for the synthesis of a wide array of complex molecules. The 1,3-benzodioxole moiety is a common feature in many natural products and pharmacologically active compounds, imparting favorable biological properties.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility in pharmaceutical and agrochemical research.

Physicochemical and Spectroscopic Properties

CAS Number: 69922-28-7 Molecular Formula: C₈H₅NO₃ Molecular Weight: 163.13 g/mol

| Property | Value | Source |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 48-51 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents such as toluene, THF, and dichloromethane. Reacts with protic solvents like water and alcohols. | [4] |

| Stability | Stable under anhydrous conditions. Moisture-sensitive. | [5] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group, which typically appears around 2250-2275 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the three aromatic protons on the benzodioxole ring and the two protons of the methylenedioxy group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the isocyanate group.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methylenedioxy carbon, and a distinctive signal for the carbonyl carbon of the isocyanate group, typically in the range of 120-130 ppm.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 163, corresponding to the molecular weight of the compound.

Synthesis of this compound: The Curtius Rearrangement

The most common and efficient method for the synthesis of this compound is the Curtius rearrangement.[7] This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. The acyl azide precursor is typically prepared from the corresponding carboxylic acid, 3,4-(methylenedioxy)benzoic acid (also known as piperonylic acid), or its acyl chloride derivative.[8][9]

The Curtius rearrangement is known for its high yields and tolerance of a wide range of functional groups. A key advantage of this reaction is that the migration of the aryl group occurs with complete retention of its stereochemistry.[7]

Figure 1: General synthetic pathway for this compound via the Curtius rearrangement.

Experimental Protocol: General Procedure for the Curtius Rearrangement

The following is a generalized protocol for the synthesis of an aryl isocyanate via the Curtius rearrangement, which can be adapted for the synthesis of this compound.

Step 1: Formation of the Acyl Azide

-

From the Acyl Chloride: 3,4-(Methylenedioxy)benzoyl chloride is dissolved in an anhydrous aprotic solvent such as acetone or tetrahydrofuran (THF). A solution of sodium azide in water is added dropwise at a low temperature (typically 0-5 °C). After the addition is complete, the reaction is stirred for a few hours. The acyl azide is then extracted with an organic solvent.

-

One-Pot Procedure from the Carboxylic Acid: A more convenient and safer method involves the reaction of 3,4-(methylenedioxy)benzoic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (Et₃N) in an inert solvent such as toluene.[4][10] This method avoids the isolation of the potentially explosive acyl azide intermediate.

Step 2: The Rearrangement

The solution containing the acyl azide is heated to reflux (typically 80-110 °C) in an anhydrous, inert solvent like toluene.[4] The rearrangement proceeds with the evolution of nitrogen gas to yield the isocyanate. The progress of the reaction can be monitored by the disappearance of the acyl azide peak and the appearance of the isocyanate peak in the IR spectrum.

Step 3: Purification

After the reaction is complete, the solvent is removed under reduced pressure. The crude isocyanate can be purified by distillation under reduced pressure or by recrystallization.

Reactivity and Applications in Drug Development

The high reactivity of the isocyanate group makes this compound a valuable synthon for introducing the 3,4-methylenedioxyphenyl moiety into various molecular scaffolds. The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by a wide range of compounds, including alcohols, amines, and water.[4]

Figure 2: Key reactions of this compound with various nucleophiles.

1. Synthesis of Carbamates (Urethanes): Reaction with alcohols in the presence of a base catalyst yields carbamates.[11] The carbamate linkage is a key structural feature in many pharmaceuticals.

2. Synthesis of Ureas: The reaction with primary or secondary amines readily forms substituted ureas.[5][12] The urea moiety is a common pharmacophore found in a wide range of bioactive molecules, including enzyme inhibitors and receptor antagonists.

3. Synthesis of Primary Amines: Hydrolysis of the isocyanate with water initially forms an unstable carbamic acid, which then decarboxylates to yield the corresponding primary amine, 3,4-(methylenedioxy)aniline.[7]

The 1,3-benzodioxole ring system is a key structural component in numerous natural products and synthetic drugs, contributing to their biological activity. For instance, derivatives of 1,3-benzodioxole have been investigated for their potential as anticancer, antioxidant, and antibacterial agents.[13] The ability to readily introduce this scaffold via this compound makes it a valuable tool in medicinal chemistry for the synthesis of novel therapeutic agents. While specific examples of drugs synthesized directly from this compound are not widely documented in readily available literature, its utility is evident in the synthesis of various biologically active 1,3-benzodioxole derivatives.[14][15]

Safety and Handling

This compound, like other isocyanates, is a hazardous chemical and should be handled with appropriate safety precautions.

-

Toxicity: Isocyanates are potent respiratory and skin sensitizers and can cause severe irritation upon contact.[16] Inhalation of vapors can lead to respiratory tract irritation and asthmatic reactions.

-

Handling: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. For larger quantities or in case of potential exposure, a respirator with an appropriate cartridge should be used.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its straightforward preparation via the Curtius rearrangement and the versatile reactivity of the isocyanate group provide a powerful platform for the synthesis of diverse and complex molecules. For researchers and drug development professionals, this compound offers an efficient means to incorporate the biologically significant 1,3-benzodioxole moiety into new chemical entities with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety measures, is paramount for its effective and safe utilization in the laboratory.

References

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. 1,3-Benzodioxole, 5-(1-propenyl)- [webbook.nist.gov]

- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 4. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 12. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 15. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.be [fishersci.be]

An In-depth Technical Guide to 5-Isocyanato-1,3-benzodioxole: Molecular Structure, Properties, and Applications in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Isocyanato-1,3-benzodioxole, also known as 3,4-(Methylenedioxy)phenyl isocyanate. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. It delves into the molecular characteristics, synthesis, spectroscopic analysis, and reactivity of this versatile chemical intermediate. Furthermore, it explores its applications as a valuable building block in the synthesis of bioactive molecules, supported by detailed experimental protocols and safety information.

Introduction: The 1,3-Benzodioxole Scaffold and the Isocyanate Moiety

The 1,3-benzodioxole ring system is a prominent structural motif found in numerous natural products and synthetic compounds with significant biological activities.[1] Its presence often imparts unique pharmacological properties, making it a "privileged scaffold" in medicinal chemistry. When this scaffold is functionalized with a highly reactive isocyanate group (-N=C=O) at the 5-position, it yields this compound, a powerful electrophilic reagent.

The isocyanate functional group is renowned for its utility in forming stable urea and carbamate linkages through reactions with nucleophiles such as amines and alcohols, respectively.[2][3] This reactivity is extensively leveraged in drug discovery to connect different molecular fragments, introduce specific pharmacophores, and modulate the physicochemical properties of lead compounds.[4] This guide aims to provide a detailed understanding of this compound, enabling its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its handling, reaction setup, and analytical characterization.

Molecular Structure and Weight

The molecular structure of this compound consists of a benzene ring fused with a five-membered dioxole ring, with an isocyanate group attached at the 5-position of the benzodioxole core.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| Synonyms | 3,4-(Methylenedioxy)phenyl isocyanate | |

| CAS Number | 69922-28-7 | |

| Molecular Formula | C₈H₅NO₃ | [5] |

| Molecular Weight | 163.13 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | Not definitively reported, handle with care as isocyanates can be heat-sensitive. |

graph "this compound" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Dioxole ring O1 [label="O", pos="1.73,0!"]; C7 [label="CH2", pos="2.6,0.5!", fontcolor="#FFFFFF"]; O2 [label="O", pos="1.73,-1!"];

// Isocyanate group N1 [label="N", pos="-1.73,-1!"]; C8 [label="C", pos="-2.6,-1!"]; O3 [label="O", pos="-3.47,-1!"];

// Aromatic hydrogens H1 [label="H", pos="0,1.5!"]; H2 [label="H", pos="-1.3,0.9!"]; H3 [label="H", pos="1.3,0.9!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

C5 -- O1 [label=""]; C4 -- O2 [label=""]; O1 -- C7 [label=""]; O2 -- C7 [label=""];

C3 -- N1 [label=""]; N1 -- C8 [label="="]; C8 -- O3 [label="="];

C1 -- H1 [label=""]; C2 -- H2 [label=""]; C6 -- H3 [label=""];

// Node styles C1, C2, C3, C4, C5, C6, C8, N1 [fontcolor="#202124"]; O1, O2, O3 [fontcolor="#EA4335"]; H1, H2, H3 [fontcolor="#5F6368"]; C7 [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5, height=0.5]; }

Figure 1: 2D Molecular Structure of this compound.

Synthesis of this compound

The most common and reliable method for the synthesis of aryl isocyanates, including this compound, is the Curtius rearrangement of the corresponding acyl azide.[6] This reaction proceeds through a concerted mechanism, ensuring retention of the aromatic ring's substitution pattern.[6]

Synthetic Pathway

The synthesis is a two-step process starting from the commercially available piperonylic acid (3,4-(methylenedioxy)benzoic acid).

Figure 2: Synthetic pathway to this compound.

Experimental Protocols

Causality: The carboxylic acid is converted to the more reactive acyl chloride to facilitate nucleophilic substitution by the azide ion in the subsequent step. Thionyl chloride is a common and effective reagent for this transformation.[1]

Materials:

-

Piperonylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Stir bar

-

Round-bottom flask with reflux condenser and drying tube

Procedure:

-

In a fume hood, suspend piperonylic acid (1 equivalent) in anhydrous toluene in a round-bottom flask equipped with a stir bar and a reflux condenser fitted with a drying tube.

-

Add thionyl chloride (1.5 equivalents) dropwise to the suspension at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting piperonyloyl chloride is typically used in the next step without further purification.

Causality: The acyl chloride readily reacts with sodium azide to form the acyl azide intermediate. This reaction is typically performed at low temperatures to ensure the stability of the acyl azide.[7]

Materials:

-

Piperonyloyl chloride

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Ice bath

Procedure:

-

Dissolve the crude piperonyloyl chloride (1 equivalent) in acetone in a flask and cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of sodium azide (1.2 equivalents) in water and cool it to 0 °C.

-

Slowly add the cold sodium azide solution to the piperonyloyl chloride solution with vigorous stirring, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Pour the reaction mixture into a larger volume of ice-water to precipitate the 3,4-(methylenedioxy)benzoyl azide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction.

Causality: Thermal decomposition of the acyl azide induces a concerted rearrangement where the aryl group migrates to the nitrogen atom with the simultaneous loss of nitrogen gas, forming the isocyanate.[6] The reaction is performed in an inert, high-boiling solvent to control the temperature and prevent side reactions.

Materials:

-

3,4-(Methylenedioxy)benzoyl azide

-

Anhydrous toluene or diphenyl ether

-

Stir bar

-

Round-bottom flask with reflux condenser and nitrogen inlet

Procedure:

-

In a fume hood, dissolve the dried 3,4-(methylenedioxy)benzoyl azide (1 equivalent) in anhydrous toluene or diphenyl ether in a round-bottom flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere.

-

Slowly heat the solution with stirring. The rearrangement typically occurs at temperatures between 80-110 °C, evidenced by the evolution of nitrogen gas.

-

Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (around 2140 cm⁻¹) and the appearance of the strong isocyanate peak (around 2270 cm⁻¹).

-

Once the reaction is complete (cessation of gas evolution and IR confirmation), cool the reaction mixture to room temperature.

-

The resulting solution of this compound can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation if necessary, but caution is advised due to the reactivity of the isocyanate.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| -N=C=O stretch | ~2270 | Strong, Sharp |

| Aromatic C-H stretch | ~3100-3000 | Medium |

| Aromatic C=C stretch | ~1600, 1500, 1450 | Medium to Weak |

| C-O-C stretch (dioxole) | ~1250, 1040 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. The expected chemical shifts for this compound are outlined below.

¹H NMR:

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-7.5 ppm).

-

Methylene Protons (-O-CH₂-O-): A characteristic singlet at approximately δ 6.0 ppm.

¹³C NMR:

-

Isocyanate Carbon (-N=C=O): A signal in the range of δ 120-130 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (δ 100-150 ppm).

-

Methylene Carbon (-O-CH₂-O-): A signal around δ 101 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 163.

-

Fragmentation Pattern: Common fragmentation pathways for 1,3-benzodioxole derivatives involve the loss of formaldehyde (CH₂O) from the dioxole ring and cleavage of the isocyanate group.[8][9]

Reactivity and Applications in Drug Development

The high electrophilicity of the isocyanate carbon makes this compound a versatile reagent for the synthesis of various derivatives.

General Reactivity

The isocyanate group readily reacts with a wide range of nucleophiles, including:

-

Alcohols (R-OH): to form carbamates.

-

Amines (R-NH₂): to form ureas.[2]

-

Water (H₂O): to form an unstable carbamic acid, which decarboxylates to the corresponding amine.

Figure 3: General reactivity of this compound.

Application in the Synthesis of Bioactive Molecules

The 1,3-benzodioxole moiety is a key component in many pharmacologically active compounds. This compound serves as a crucial building block to introduce this scaffold and a linker into target molecules.

This protocol describes a general procedure for the synthesis of a urea derivative, a common structural motif in many kinase inhibitors and other therapeutic agents.[10]

Materials:

-

This compound

-

A primary or secondary amine (1 equivalent)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Stir bar

-

Round-bottom flask with nitrogen inlet

Procedure:

-

In a fume hood, dissolve the amine (1 equivalent) in anhydrous DCM or THF in a round-bottom flask under a nitrogen atmosphere.

-

Add the solution of this compound (1 equivalent) in the same solvent dropwise to the amine solution at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, the urea product may precipitate from the reaction mixture. If so, it can be collected by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Safety and Handling

Isocyanates are reactive and potentially hazardous compounds that require careful handling.

-

Inhalation: Isocyanates are respiratory sensitizers and can cause asthma-like symptoms. All manipulations should be performed in a well-ventilated fume hood.

-

Skin and Eye Contact: Isocyanates can cause irritation and allergic reactions. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Moisture Sensitivity: Isocyanates react with water. All glassware and solvents should be anhydrous to prevent unwanted side reactions and decomposition.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as acids, bases, alcohols, and amines.

Conclusion

This compound is a valuable and versatile reagent in synthetic organic chemistry, particularly in the field of drug discovery. Its unique combination of the biologically significant 1,3-benzodioxole scaffold and the highly reactive isocyanate functional group allows for the efficient synthesis of a diverse range of carbamate and urea derivatives. This guide provides the essential technical information, including detailed synthetic protocols and characterization data, to enable researchers to effectively and safely utilize this important building block in their synthetic endeavors.

References

- 1. Buy Piperonyloyl chloride | 25054-53-9 [smolecule.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aidic.it [aidic.it]

- 4. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocompare.com [biocompare.com]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

- 8. Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines: regioisomers of the 3,4-methylenedioxyamphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

synthesis pathways for 5-Isocyanato-1,3-benzodioxole

An In-depth Technical Guide to the Synthesis of 5-Isocyanato-1,3-benzodioxole

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, also known as 3,4-(Methylenedioxy)phenyl isocyanate.[1] This versatile isocyanate serves as a crucial intermediate in the development of pharmaceuticals and other biologically active compounds. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of three core synthetic strategies: the Curtius Rearrangement, the Hofmann Rearrangement, and the Phosgenation of 3,4-methylenedioxyaniline. Each section elucidates the underlying reaction mechanisms, provides field-proven experimental protocols, and discusses the strategic advantages and inherent challenges of each approach. The guide emphasizes safety, particularly when handling hazardous reagents, and provides a comparative analysis to aid in methodology selection.

Introduction to this compound

This compound (CAS 69922-28-7) is an aromatic isocyanate characterized by the presence of the benzodioxole moiety.[1][2] This functional group is a key structural alert in numerous natural products and synthetic molecules, often imparting significant biological activity. The isocyanate group (-N=C=O) is a highly reactive electrophilic functional group that readily reacts with nucleophiles such as alcohols, amines, and water, making it an invaluable building block for creating ureas, carbamates, and other essential linkages in medicinal chemistry. The physical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69922-28-7 |

| Molecular Formula | C₈H₅NO₃[1] |

| Molecular Weight | 163.13 g/mol [1] |

| Appearance | Solid |

| Melting Point | 48-51 °C[1] |

| Storage Temperature | 2-8°C[1] |

The strategic importance of this molecule necessitates robust and scalable synthetic routes. This guide will now detail the three most prominent pathways for its synthesis.

Pathway I: The Curtius Rearrangement

The Curtius rearrangement is a classic and reliable thermal or photochemical decomposition of an acyl azide into an isocyanate, with the loss of nitrogen gas.[3][4] This reaction is highly valued for its versatility, tolerance of various functional groups, and complete retention of the migrating group's stereochemistry.[5][6]

Mechanistic Overview

The synthesis begins with the conversion of a carboxylic acid, in this case, 3,4-(methylenedioxy)benzoic acid, into its corresponding acyl azide. This intermediate is then heated, initiating a concerted rearrangement. It is now widely accepted that the loss of N₂ gas and the migration of the aryl group occur simultaneously, avoiding the formation of a discrete, high-energy nitrene intermediate.[3] The resulting isocyanate can be isolated or used in situ.

Caption: Workflow for the Curtius Rearrangement Pathway.

Experimental Protocol

Part A: Synthesis of 3,4-(Methylenedioxy)benzoyl Azide

-

Acid Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-(methylenedioxy)benzoic acid (1.0 eq). Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF).[7] Heat the mixture gently to 50-60 °C for 2-3 hours or until gas evolution ceases. The excess thionyl chloride is then removed under reduced pressure to yield crude 3,4-(methylenedioxy)benzoyl chloride, which can be used directly in the next step.

-

Azide Formation: Dissolve the crude 3,4-(methylenedioxy)benzoyl chloride in a suitable solvent like acetone (approx. 3 mL per gram of chloride). In a separate flask, dissolve sodium azide (NaN₃, 1.2 eq) in a minimal amount of water. Cool both solutions to 0 °C in an ice bath. Slowly add the aqueous sodium azide solution to the acetone solution with vigorous stirring, maintaining the temperature at 0 °C.[8] Stir for an additional 30-60 minutes at 0 °C.[8]

-

Isolation: Pour the reaction mixture into ice water. The solid 3,4-(methylenedioxy)benzoyl azide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry carefully under vacuum. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat.

Part B: Curtius Rearrangement to this compound

-

Reaction Setup: Place the dry 3,4-(methylenedioxy)benzoyl azide into a flask containing a high-boiling, inert solvent such as toluene or diphenyl ether.

-

Thermal Decomposition: Heat the solution gently and with continuous stirring. The rearrangement typically occurs between 80-110 °C.[9] Nitrogen gas evolution will be observed. Continue heating until the gas evolution stops, indicating the completion of the reaction.

-

Purification: The resulting isocyanate can be purified by vacuum distillation or recrystallization from a suitable solvent.

Data Summary

Table 2: Typical Reaction Parameters for the Curtius Pathway

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield |

| Acid Chloride Formation | SOCl₂, DMF (cat.) | Neat | 50-60 | >90% (crude) |

| Azide Formation | NaN₃ | Acetone/Water | 0 | 80-95% |

| Rearrangement | - | Toluene | 80-110 | 70-90% |

Pathway II: The Hofmann Rearrangement

Mechanistic Overview

The reaction is initiated by treating a primary amide, 3,4-methylenedioxybenzamide, with bromine in a strong aqueous base like sodium hydroxide.[11] This forms sodium hypobromite in situ, which reacts with the amide. The key steps involve the deprotonation of the amide, N-bromination, a second deprotonation to form a bromoamide anion, and finally, the rearrangement of this anion. The aryl group migrates from the carbonyl carbon to the nitrogen as the bromide ion is expelled, forming the isocyanate intermediate.[10]

Caption: Simplified workflow for the Hofmann Rearrangement.

Experimental Protocol

-

Precursor Synthesis: 3,4-methylenedioxybenzamide can be prepared by reacting 3,4-(methylenedioxy)benzoyl chloride with an excess of concentrated aqueous ammonia.

-

Reaction Setup: In a flask cooled in an ice-salt bath, prepare a solution of sodium hydroxide (4.0 eq) in water. Slowly add bromine (1.1 eq) with stirring to form a cold solution of sodium hypobromite.

-

Amide Addition: Add 3,4-methylenedioxybenzamide (1.0 eq) to the cold hypobromite solution in portions, ensuring the temperature remains low.

-

Rearrangement: After the addition is complete, slowly warm the reaction mixture to 60-80 °C. The rearrangement to the isocyanate will occur.

-

Isolation & Trapping: The isocyanate can be isolated if the reaction is performed under anhydrous conditions. However, in the classic aqueous Hofmann reaction, the isocyanate is typically hydrolyzed to the corresponding amine (3,4-methylenedioxyaniline). To isolate the isocyanate, modified procedures using reagents like N-bromosuccinimide (NBS) and a non-aqueous base in an inert solvent are preferred.[10][12] Alternatively, the isocyanate can be trapped in situ with an alcohol (like methanol) to form a stable carbamate, which can be isolated and purified.[10][13]

Data Summary

Table 3: Typical Reaction Parameters for the Hofmann Pathway

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield |

| Amide Synthesis | Acyl Chloride, NH₄OH | - | 0 to RT | >90% |

| Rearrangement | Br₂, NaOH | Water | 60-80 | 70-85% (as amine) |

| Modified Rearrangement | NBS, Base | Anhydrous Solvent | Varies | Moderate to Good |

Pathway III: Phosgenation of 3,4-methylenedioxyaniline

The most direct route to an isocyanate is the reaction of the corresponding primary amine with phosgene (COCl₂) or a phosgene equivalent.[14] This method is common in industrial settings due to its efficiency and atom economy.[15]

Precursor Synthesis

The required starting material, 3,4-methylenedioxyaniline, can be synthesized via the nitration of 1,3-benzodioxole to give 5-nitro-1,3-benzodioxole,[16] followed by a standard reduction of the nitro group, for example, using catalytic hydrogenation (H₂/Ni).[17]

The Phosgenation Reaction & Critical Safety

Phosgene is an extremely toxic and corrosive gas.[18][19] Inhalation can cause fatal respiratory damage, with symptoms that may be delayed.[20][21] All work with phosgene must be conducted in a certified chemical fume hood or glove box with continuous monitoring and appropriate personal protective equipment (PPE), including eye and skin protection and specialized respirators.[18][20][22]

Safer Alternatives: Due to the extreme hazards of phosgene gas, liquid or solid phosgene equivalents are strongly recommended in a laboratory setting.

-

Diphosgene (Trichloromethyl chloroformate): A liquid that is easier to handle than gaseous phosgene.

-

Triphosgene (Bis(trichloromethyl) carbonate): A stable, crystalline solid that decomposes into three equivalents of phosgene in situ upon heating or in the presence of a catalyst. It is the preferred reagent for lab-scale phosgenations.[18][20]

Caption: Workflow for the Phosgenation Pathway.

Experimental Protocol (Using Triphosgene)

-

Reaction Setup: To a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add 3,4-methylenedioxyaniline (1.0 eq) and a dry, inert solvent like toluene or o-dichlorobenzene.[15]

-

Triphosgene Addition: In a separate flask, dissolve triphosgene (approx. 0.35-0.40 eq, as it provides 3 eq of phosgene) in the same solvent. Slowly add the triphosgene solution to the aniline solution at room temperature.

-

Reaction Progression: The reaction is often exothermic. After the initial reaction, the mixture is typically heated to 100-150 °C to ensure complete conversion and to facilitate the removal of the HCl byproduct.[15] A gentle stream of dry nitrogen can be bubbled through the mixture to help drive off the HCl.

-

Purification: After the reaction is complete (monitored by TLC or GC), the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation.

Data Summary

Table 4: Typical Reaction Parameters for the Phosgenation Pathway

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield |

| Nitration | HNO₃ | Acetic Acid | 15-25 | ~85-90% |

| Reduction | H₂, Ni | Ethanol | 60 | >95% |

| Phosgenation | Triphosgene, Base | Toluene | RT to 150 | 85-95%[15] |

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends critically on the available starting materials, scale, and safety infrastructure of the laboratory.

Table 5: Comparison of Synthesis Pathways

| Feature | Curtius Rearrangement | Hofmann Rearrangement | Phosgenation |

| Starting Material | Carboxylic Acid | Primary Amide | Primary Amine |

| Key Advantage | High functional group tolerance; mild conditions possible.[6] | Good for when the amide is more accessible than the acid. | Most direct and atom-economical route. |

| Key Disadvantage | Use of potentially explosive acyl azide intermediates. | Can be sensitive to base; aqueous conditions may hydrolyze product.[13] | Extreme toxicity of phosgene; requires specialized handling.[18][19][20] |

| Byproducts | N₂ gas | NaBr, H₂O, CO₂ (if hydrolyzed) | HCl |

| Scalability | Good for lab-scale; azide hazard increases with scale. | Good for lab-scale. | Excellent for industrial scale. |

| Overall Recommendation | A reliable and versatile choice for lab-scale synthesis with proper precautions. | A solid alternative to the Curtius, especially with modified, non-aqueous methods. | Recommended only for facilities equipped to handle highly toxic reagents. Triphosgene is the preferred lab alternative. |

Conclusion

The synthesis of this compound can be successfully achieved through several distinct chemical transformations. The Curtius and Hofmann rearrangements represent classic, reliable methods for converting carboxylic acids and amides, respectively, into the target isocyanate, offering flexibility for laboratory-scale synthesis. The direct phosgenation of 3,4-methylenedioxyaniline is the most efficient pathway but is overshadowed by the significant safety hazards associated with phosgene, mandating the use of safer alternatives like triphosgene and stringent safety protocols. The optimal choice of pathway will always be a balance of precursor availability, desired scale, and an unwavering commitment to laboratory safety.

References

- 1. 3,4-(Methylenedioxy)phenyl isocyanate 98 69922-28-7 [sigmaaldrich.com]

- 2. This compound [oakwoodchemical.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Hofmann Rearrangement | Thermo Fisher Scientific - CA [thermofisher.com]

- 14. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 16. prepchem.com [prepchem.com]

- 17. 3,4-(Methylenedioxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 18. ehs.unm.edu [ehs.unm.edu]

- 19. nj.gov [nj.gov]

- 20. ehs.ucsb.edu [ehs.ucsb.edu]

- 21. stacks.cdc.gov [stacks.cdc.gov]

- 22. americanchemistry.com [americanchemistry.com]

A Comprehensive Technical Guide to the Synthesis of 5-Isocyanato-1,3-benzodioxole: Starting Materials and Core Methodologies

Abstract: 5-Isocyanato-1,3-benzodioxole is a valuable heterocyclic intermediate in medicinal chemistry and drug development, primarily serving as a precursor for various derivatives such as carbamates and ureas. The synthesis of this compound can be approached from several distinct pathways, each originating from different, readily available starting materials. This guide provides an in-depth technical analysis of the principal synthetic routes, focusing on the strategic selection of precursors and the underlying chemical principles that govern each transformation. We will explore methodologies starting from 3,4-(methylenedioxy)aniline, 1,3-benzodioxole-5-carboxylic acid (piperonylic acid), and 1,3-benzodioxole-5-carboxamide, offering detailed protocols and a comparative analysis to inform researchers in their synthetic design and execution.

Chapter 1: The Direct Approach: Synthesis from 3,4-(Methylenedioxy)aniline via Phosgenation

The conversion of a primary amine to an isocyanate using phosgene or its equivalents is the most direct and often most efficient method, widely adopted in industrial settings. The core of this strategy is the high reactivity of the amine nucleophile with the electrophilic carbonyl carbon of phosgene.

Principle & Mechanistic Insight: The reaction proceeds in two main stages. First, the primary amine, 3,4-(methylenedioxy)aniline, attacks phosgene (COCl₂) to form an unstable N-carbamoyl chloride intermediate. This is followed by dehydrochlorination, typically induced by heating or with a base, which eliminates HCl to yield the final isocyanate product. The primary challenge of this route is managing the extreme toxicity of phosgene gas. Modern laboratory-scale syntheses often employ safer, solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate), which generate phosgene in situ.

Starting Material Procurement: The precursor, 3,4-(methylenedioxy)aniline, is commercially available.[1][2] For researchers requiring its synthesis, the most common route is the reduction of 5-nitro-1,3-benzodioxole.[3] This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., with iron in acetic acid or tin(II) chloride). The nitro precursor itself is synthesized by the nitration of 1,3-benzodioxole.

Experimental Protocol: Synthesis via Triphosgene (Non-Phosgene Equivalent)

-

Setup: A three-necked, oven-dried flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. The entire apparatus is maintained under a dry, inert atmosphere.

-

Reagent Preparation: 3,4-(Methylenedioxy)aniline (1.0 eq) is dissolved in a dry, inert solvent such as toluene or chlorobenzene.[4]

-

Triphosgene Addition: A solution of triphosgene (0.35-0.40 eq) in the same solvent is added dropwise to the aniline solution at 0 °C. Causality Note: The slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired urea byproducts from the reaction of the starting amine with the newly formed isocyanate.

-

Reaction Progression: After the addition, the reaction mixture is gradually heated to reflux. The progress is monitored by IR spectroscopy (disappearance of the N-H stretch of the amine and appearance of the strong isocyanate -N=C=O stretch around 2250-2275 cm⁻¹) or TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Workflow Diagram: Phosgenation Route

Caption: Synthesis of this compound from 3,4-(Methylenedioxy)aniline.

Chapter 2: The Curtius Rearrangement: A Phosgene-Free Carboxylic Acid Route

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into isocyanates, thereby avoiding the use of phosgene.[5][6] The reaction is known for its mild conditions and high functional group tolerance.[7]

Principle & Mechanistic Insight: This thermal or photochemical rearrangement involves the decomposition of an acyl azide into an isocyanate with the loss of nitrogen gas.[8] The reaction is believed to proceed via a concerted mechanism where the R-group migrates to the nitrogen atom as N₂ departs, ensuring retention of configuration at the migrating center.[8] The key intermediate, the acyl azide, is typically prepared from a carboxylic acid derivative.

Starting Material Procurement: The primary starting material is 1,3-benzodioxole-5-carboxylic acid (piperonylic acid). This compound is commercially available and can also be synthesized via the oxidation of the more common starting material, piperonal (1,3-benzodioxole-5-carbaldehyde), using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.[9]

Experimental Protocol: Curtius Rearrangement of Piperonylic Acid

-

Step 1: Acyl Chloride Formation:

-

To a flask containing piperonylic acid (1.0 eq) and a catalytic amount of DMF in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) or thionyl chloride (SOCl₂) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess reagent in vacuo to obtain the crude 1,3-benzodioxole-5-carbonyl chloride. This is often used directly in the next step.

-

-

Step 2: Acyl Azide Formation:

-

Dissolve the crude acyl chloride in a solvent like acetone or THF.

-

Add a solution of sodium azide (NaN₃, 1.5 eq) in a minimal amount of water dropwise while maintaining the temperature below 10 °C. Trustworthiness Note: Azides are potentially explosive. The reaction must be conducted behind a blast shield with strict temperature control and avoiding contact with heavy metals or strong acids.

-

Stir for 1-2 hours. The formation of the acyl azide can be confirmed by IR spectroscopy (strong azide stretch at ~2140 cm⁻¹).

-

-

Step 3: Rearrangement to Isocyanate:

-

Extract the acyl azide into a non-polar, high-boiling solvent like toluene.

-

Carefully heat the solution to reflux (typically 80-110 °C). Nitrogen gas will evolve vigorously.

-

Continue heating until gas evolution stops. The solution now contains the desired this compound.

-

The product can be purified by vacuum distillation.

-

Quantitative Data Summary: Curtius Rearrangement

| Step | Reagent | Equivalents | Solvent | Temperature (°C) | Typical Time (h) |

| 1 | Oxalyl Chloride | 1.2 | DCM | 0 to RT | 2-3 |

| 2 | Sodium Azide | 1.5 | Acetone/H₂O | 0-10 | 1-2 |

| 3 | Heat (Δ) | N/A | Toluene | 80-110 | 1-3 |

Workflow Diagram: Curtius Rearrangement Route

Caption: Synthesis via Curtius rearrangement of piperonylic acid.

Chapter 3: The Hofmann Rearrangement: An Amide-Based Approach

The Hofmann rearrangement provides another phosgene-free pathway, converting a primary amide into a primary amine with one fewer carbon atom.[10][11] Crucially for our purpose, the reaction proceeds through an isocyanate intermediate which can be trapped if the reaction is not performed in an aqueous, hydrolytic medium.[12][13]

Principle & Mechanistic Insight: The reaction begins with the deprotonation of the primary amide by a base, followed by reaction with a halogen (typically bromine) to form an N-haloamide.[11] A second deprotonation yields an anion that rearranges: the R-group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming the isocyanate intermediate.[14] If water is present, the isocyanate is rapidly hydrolyzed to a carbamic acid, which then decarboxylates to form a primary amine. To isolate the isocyanate, anhydrous conditions are preferred.

Starting Material Procurement: The required starting material is 1,3-benzodioxole-5-carboxamide. This can be readily prepared from 1,3-benzodioxole-5-carbonyl chloride (the intermediate from the Curtius route) by reaction with concentrated ammonia or by heating piperonylic acid with urea.

Experimental Protocol: Hofmann Rearrangement for Isocyanate Synthesis

-

Amide Preparation: Prepare 1,3-benzodioxole-5-carboxamide from the corresponding acyl chloride and ammonia.

-

Reagent Preparation: In an oven-dried flask under an inert atmosphere, suspend the amide (1.0 eq) in a dry solvent like methanol.

-

Reaction Initiation: Cool the suspension to 0 °C and add a solution of sodium methoxide (1.0 eq) in methanol.

-

Bromine Addition: Add a solution of bromine (1.0 eq) in methanol dropwise, maintaining the temperature at 0 °C. Expertise Note: The use of methanolic sodium hypobromite, formed in situ, under anhydrous conditions allows for the trapping of the isocyanate intermediate as its methyl carbamate derivative, which can be a stable storage form. To obtain the isocyanate directly, anhydrous aprotic conditions are required, though this is more challenging.

-

Rearrangement: After the addition, the mixture is stirred and allowed to warm to room temperature, then gently refluxed until the reaction is complete (monitored by TLC).

-

Isolation: The solvent is evaporated, and the isocyanate is isolated from the reaction mixture by vacuum distillation.

Quantitative Data Summary: Hofmann Rearrangement

| Reagent | Equivalents | Solvent | Temperature (°C) |

| 1,3-Benzodioxole-5-carboxamide | 1.0 | Methanol | 0 to Reflux |

| Sodium Methoxide | 1.0 | Methanol | 0 |

| Bromine | 1.0 | Methanol | 0 |

Workflow Diagram: Hofmann Rearrangement Route

Caption: Synthesis via Hofmann rearrangement of 1,3-benzodioxole-5-carboxamide.

Chapter 4: Comparative Analysis and Strategic Selection

The choice of synthetic route depends heavily on the specific constraints and goals of the research, including scale, available equipment, safety protocols, and cost.

| Feature | Phosgenation Route | Curtius Route | Hofmann Route |

| Starting Material | 3,4-(Methylenedioxy)aniline | Piperonylic Acid | Piperonylamide |

| Key Reagents | Phosgene (or equivalent) | Sodium Azide, (COCl)₂ | Bromine, Strong Base |

| Primary Hazard | Extreme toxicity of phosgene | Explosive potential of azides | Corrosive/toxic bromine |

| Number of Steps | 1 (from amine) | 2-3 (from acid) | 1 (from amide) |

| Scalability | Excellent; preferred for industry | Good; requires careful control | Good; suitable for lab/pilot |

| Typical Yield | High | Good to High | Moderate to Good |

| Best For | Large-scale industrial production | Lab-scale synthesis, high purity | Phosgene/azide-free alternative |

Authoritative Recommendation: For laboratory-scale synthesis where safety and reagent accessibility are paramount, the Curtius rearrangement is often the most advantageous route. It avoids the use of phosgene and the reaction is generally high-yielding and clean. While the azide intermediate requires careful handling, established protocols mitigate the risk. The phosgenation route remains the domain of industrial manufacturing where specialized handling equipment and protocols for highly hazardous materials are in place. The Hofmann rearrangement is a solid alternative, particularly if the corresponding amide is readily available.

References

- 1. 3,4-(Methylenedioxy)aniline - 5-Amino-1,3-benzodioxole [sigmaaldrich.com]

- 2. 3,4-(亚甲二氧基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,4-(Methylenedioxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. EP0106138A1 - Continuous process for the hot phosgenation of amines - Google Patents [patents.google.com]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. Piperonal - Wikipedia [en.wikipedia.org]

- 10. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 11. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Chemicals [chemicals.thermofisher.cn]

- 14. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to the Chemical Properties of 5-Isocyanato-1,3-benzodioxole

This compound, also known as 3,4-(Methylenedioxy)phenyl isocyanate, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by two key features: a highly reactive isocyanate group (–N=C=O) and a stable 1,3-benzodioxole moiety. This unique combination makes it a valuable intermediate for synthesizing complex molecules. The benzodioxole ring is a common scaffold in numerous natural products and pharmacologically active compounds, while the isocyanate group serves as a versatile chemical handle for covalently linking this important motif to other molecules.[1][2][3][4][5] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and handling, tailored for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. These parameters are critical for its use in controlled chemical synthesis and for ensuring proper storage and handling.

| Property | Value | Source(s) |

| CAS Number | 69922-28-7 | [6] |

| Molecular Formula | C₈H₅NO₃ | [6][7] |

| Molecular Weight | 163.13 g/mol | [6] |

| Appearance | Colorless to Yellow Liquid/Solid | [8] |

| Melting Point | 48-51 °C | [6] |

| Flash Point | 110 °C | [6] |

| Purity | Typically ≥98% | [6] |

Spectroscopic Characterization

While specific spectra are lot-dependent, the structural features of this compound give rise to a predictable spectroscopic signature essential for its identification and quality control.

-

Infrared (IR) Spectroscopy: The most prominent feature is a strong, sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (–N=C=O) group, typically appearing around 2250–2275 cm⁻¹ . Additional peaks corresponding to the aromatic C=C stretching and the C-O-C stretching of the dioxole ring will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals for the three protons on the aromatic ring, with their chemical shifts and coupling patterns determined by their positions relative to the isocyanate and dioxole groups. A characteristic singlet for the two methylene (–O-CH₂-O–) protons of the dioxole ring would be expected around 6.0-6.1 ppm.

-

¹³C NMR: The spectrum would display a highly deshielded signal for the carbon atom of the isocyanate group, typically above 120 ppm. Signals for the six aromatic carbons and the methylene carbon of the dioxole ring would also be observed in their expected regions.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (163.13).

Core Reactivity: A Tale of Two Moieties

The chemical behavior of this compound is dominated by the high electrophilicity of the isocyanate group's central carbon atom. This makes it highly susceptible to attack by a wide range of nucleophiles.[9]

Reactions of the Isocyanate Group

The –N=C=O functional group is the primary driver of the molecule's synthetic utility.

-

Reaction with Alcohols: In the presence of an alcohol, the compound readily forms a carbamate (urethane) linkage. This reaction is fundamental in polyurethane chemistry and is often catalyzed by tertiary amines or organotin compounds to increase the reaction rate.[10]

-

Reaction with Amines: The reaction with primary or secondary amines is typically very rapid and exothermic, yielding a substituted urea derivative. This provides a robust and efficient method for linking the benzodioxole scaffold to amine-containing molecules.

-

Reaction with Water: Isocyanates are highly sensitive to moisture.[8] Water acts as a nucleophile, leading to the formation of an unstable carbamic acid intermediate. This intermediate rapidly decomposes, releasing carbon dioxide gas and forming the corresponding primary amine (5-amino-1,3-benzodioxole).[9][10] This newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea, often an undesired byproduct. This reactivity necessitates the use of anhydrous conditions during storage and reactions.[8][9]

Caption: Key reactions of the isocyanate group with common nucleophiles.

The 1,3-Benzodioxole Ring

The benzodioxole ring system is relatively stable and serves as the structural core. It is an electron-rich aromatic system, making it a key component in molecules designed to interact with biological targets.[1][2][3][4][5] While less reactive than the isocyanate, it can undergo electrophilic aromatic substitution, with the dioxole group acting as an activating, ortho-para directing substituent.

Synthetic Pathway and Applications

While various proprietary methods exist, a common and logical laboratory-scale synthesis of this compound involves the phosgenation of the corresponding amine.

Caption: General workflow for the synthesis of this compound.

Key Applications

-

Medicinal Chemistry: It is a crucial building block for creating libraries of novel compounds. The benzodioxole unit is a known pharmacophore in agents with antitumor, anti-inflammatory, and neuroprotective properties.[1][3][5] The isocyanate allows for its facile incorporation into lead compounds to probe structure-activity relationships.

-

Drug Development: Researchers have used this intermediate to synthesize potent auxin receptor agonists for promoting root growth in agriculture and to develop novel anticancer agents.[2][5][11]

-

Probe Synthesis: The reactive handle is ideal for creating chemical probes to label proteins or other biological molecules for mechanistic studies.

Safety, Handling, and Storage: A Self-Validating Protocol

Due to its reactivity, strict adherence to safety protocols is mandatory when handling this compound. Isocyanates as a class are potent respiratory and skin sensitizers.[8][9][12]

Hazard Summary

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[6][8]

-

Irritation: Causes serious eye irritation and skin irritation.[6][8]

-

Sensitization: May cause allergy or asthma symptoms, or breathing difficulties if inhaled.[8] Repeated exposure, even at low concentrations, can lead to sensitization.[12] May cause an allergic skin reaction.[8]

-

Reactivity: Reacts with water, alcohols, amines, and strong oxidizing agents.[8][9] Exposure to moisture can lead to pressure buildup in sealed containers due to CO₂ evolution.[9][10]

Recommended Handling and Storage Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood with sufficient ventilation to keep airborne concentrations below exposure limits.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

-

Hand Protection: Wear permeation-resistant gloves (e.g., butyl rubber or laminate film). Consult glove manufacturer data for breakthrough times.[8][12]

-

Skin Protection: Wear a lab coat or chemical-resistant apron.[12]

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[8][12]

-

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry, and well-ventilated area away from incompatible materials, particularly water.[8]

-

Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite).[13] Treat the absorbed material with a decontamination solution (e.g., a mixture of water, surfactant, and sodium carbonate or ammonia) to neutralize the reactive isocyanate before disposal.[13]

-

First Aid:

-

Inhalation: Move the person to fresh air. If experiencing respiratory symptoms, seek immediate medical attention.[8][12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Experimental Protocols: Derivatization Workflows

The following are generalized, self-validating protocols for the derivatization of this compound.

Caption: A generalized experimental workflow for nucleophilic addition.

Protocol 1: Synthesis of a Substituted Urea

Causality: This protocol leverages the high reactivity of the isocyanate with amines. The reaction is performed at 0 °C initially to control the exothermic reaction, and anhydrous conditions are critical to prevent the formation of the undesired symmetrical urea byproduct from reaction with water.

-

Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine substrate (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of a Carbamate (Urethane)

Causality: The reaction with alcohols is significantly slower than with amines and typically requires a catalyst and/or heat to proceed at a reasonable rate.[10] Dibutyltin dilaurate (DBTDL) is a highly effective catalyst for urethane formation.

-

Setup: In a flame-dried flask under nitrogen, dissolve the alcohol substrate (1.0 eq.) in anhydrous toluene or tetrahydrofuran (THF).

-

Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.1-1 mol%).

-

Addition: Add this compound (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture (e.g., to 50-80 °C) and stir for 4-16 hours, monitoring for completion by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and concentrate in vacuo. Purify the resulting crude carbamate by silica gel column chromatography.

References

- 1. worldresearchersassociations.com [worldresearchersassociations.com]

- 2. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 1,3-Benzodioxole-Modified Noscapine Analogues: Synthesis, Antiproliferative Activity, and Tubulin-Bound Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [oakwoodchemical.com]

- 7. This compound [chemicalbook.com]

- 8. fishersci.be [fishersci.be]

- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pcimag.com [pcimag.com]

- 11. researchgate.net [researchgate.net]

- 12. solutions.covestro.com [solutions.covestro.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Characterization of 5-Isocyanato-1,3-benzodioxole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Isocyanato-1,3-benzodioxole, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the expected spectral characteristics to aid in the identification, characterization, and quality control of this important chemical entity. The methodologies for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are also detailed, providing a framework for experimental validation.

Introduction: The Significance of this compound

The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a prominent scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Its presence is often associated with therapeutic effects ranging from anticancer to neuroprotective properties. The introduction of a reactive isocyanate group at the 5-position of the benzodioxole ring system creates a versatile building block, this compound, for the synthesis of ureas, carbamates, and other derivatives with potential applications in drug discovery and materials science.

Accurate and unambiguous characterization of such a pivotal intermediate is paramount to ensure the integrity and reproducibility of subsequent synthetic transformations and biological evaluations. Spectroscopic techniques, including IR, NMR, and MS, are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound. This guide serves to establish a reliable spectroscopic benchmark for this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from a thorough analysis of the spectroscopic data of structurally related compounds, including 5-substituted 1,3-benzodioxole derivatives like piperonal and safrole, as well as aromatic isocyanates such as phenyl isocyanate.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene protons of the dioxole ring. The chemical shifts are influenced by the electron-withdrawing nature of the isocyanate group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.0 - 7.2 | d | ~8.0 | H-7 |

| ~6.8 - 6.9 | d | ~1.5 | H-4 |

| ~6.7 - 6.8 | dd | ~8.0, ~1.5 | H-6 |

| ~6.0 | s | - | O-CH₂-O |

Rationale behind the prediction: The chemical shifts for the aromatic protons of 5-substituted 1,3-benzodioxole derivatives are well-documented. For instance, in 5-nitro-1,3-benzodioxole, the aromatic protons appear in the range of 7.12-7.91 ppm.[1] Given that the isocyanate group is also electron-withdrawing, a similar downfield shift for the aromatic protons is anticipated compared to the unsubstituted 1,3-benzodioxole. The characteristic singlet for the methylene protons of the dioxole ring is consistently observed around 6.0 ppm in various derivatives.[2]

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule, including the characteristic signal for the isocyanate carbon.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 - 150 | C-3a, C-7a |

| ~130 - 135 | C-5 |

| ~125 - 128 | C=N=O |

| ~120 - 122 | C-6 |

| ~108 - 110 | C-7 |

| ~105 - 107 | C-4 |

| ~101 - 103 | O-CH₂-O |

Rationale behind the prediction: The chemical shifts of the carbon atoms in the 1,3-benzodioxole ring have been assigned for the parent compound and its derivatives.[3][4] The isocyanate carbon typically resonates in the range of 125-130 ppm. The electron-withdrawing isocyanate group is expected to influence the chemical shifts of the aromatic carbons, particularly C-5 to which it is attached.

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound will be dominated by a very strong and characteristic absorption band for the isocyanate group.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 - 2240 | Very Strong, Sharp | N=C=O asymmetric stretch |

| ~1600 - 1450 | Medium - Strong | Aromatic C=C stretching |

| ~1250 - 1200 | Strong | Asymmetric C-O-C stretch of dioxole ring |

| ~1040 - 1000 | Strong | Symmetric C-O-C stretch of dioxole ring |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2900 | Medium | Methylene C-H stretch |

Rationale behind the prediction: The most diagnostic peak for isocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group, which consistently appears in the 2270-2240 cm⁻¹ region.[5] This is evident in the IR spectrum of phenyl isocyanate.[6] The other characteristic absorptions for the 1,3-benzodioxole ring, such as the C-O-C stretching and aromatic C=C stretching, are well-established from the spectra of related compounds like safrole and piperonal.[6][7]

Predicted Mass Spectrum (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 163 | [M]⁺ (Molecular Ion) |

| 135 | [M - CO]⁺ |

| 119 | [M - NCO]⁺ |

| 91 | [C₆H₃O₂]⁺ |

| 63 | [C₅H₃]⁺ |

Rationale behind the prediction: The molecular weight of this compound (C₈H₅NO₃) is 163.13 g/mol . Aromatic isocyanates typically show a strong molecular ion peak.[1] A common fragmentation pathway for isocyanates is the loss of a neutral carbon monoxide (CO) molecule (28 Da).[8] Another expected fragmentation is the loss of the isocyanate radical (•NCO, 42 Da). The fragmentation pattern of phenyl isocyanate, which shows a strong molecular ion at m/z 119 and a significant fragment at m/z 91 (loss of CO), serves as a good model for predicting the fragmentation of the target molecule.[7][9]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound. These protocols are designed to be self-validating and are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of solid this compound into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently agitate until the solid is completely dissolved.

-

Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift calibration.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate peak shapes and integration.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the peak areas to determine the relative ratios of the different types of protons.

-

Identify and report the chemical shifts, multiplicities, and coupling constants for all signals.

-

Infrared (IR) Spectroscopy

Protocol (Thin Film Method):

-

Sample Preparation:

-

Place a small amount (a few milligrams) of this compound in a small vial.

-

Add a few drops of a volatile solvent, such as dichloromethane, to dissolve the sample.

-

Using a pipette, apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid sample on the plate.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the wavenumbers of the major absorption peaks.

-

Mass Spectrometry (MS)

Protocol (Electron Ionization - EI):

-

Sample Preparation and Introduction:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

-

Instrument Setup and Data Acquisition:

-

Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

-

The sample molecules are vaporized and then bombarded with electrons, leading to the formation of a molecular ion and various fragment ions.

-

The ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

-

Conclusion